CID 5359610
Description
CID 5359610 is a chemical compound identified in studies involving Citrus Essential Oil (CIEO), as evidenced by its characterization through gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation . Figure 1A from illustrates its chemical structure, though the exact name and classification remain unspecified. The compound is a significant constituent of CIEO, with its content varying across distillation fractions (Figure 1C). Its mass spectrum (Figure 1D) and GC-MS chromatogram (Figure 1B) suggest a terpenoid or oxygenated derivative, common in citrus oils.
Properties
Molecular Formula |
H2SSb |
|---|---|
Molecular Weight |
155.84 g/mol |
InChI |
InChI=1S/H2S.Sb/h1H2; |
InChI Key |
OLYFKZHUYAZYQW-UHFFFAOYSA-N |
Canonical SMILES |
S.[Sb] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Antimony sulfide can be synthesized by the reaction of antimony with sulfur at temperatures ranging from 250 to 400°C in an inert atmosphere . Another method involves the solvothermal synthesis using solvents such as ethylene glycol, oleylamine, 2-methoxyethanol, and deionized water .
Industrial Production Methods: In industrial settings, antimony sulfide is often produced through a closed-space sublimation method, which is scalable and environmentally friendly. This method involves the preparation of a binder-free composite electrode composed of amorphous antimony sulfide and copper antimony sulfide .
Chemical Reactions Analysis
Types of Reactions: Antimony sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it reacts with strong acids like hydrochloric acid to liberate hydrogen sulfide . The reaction can be represented as: [ 6 \text{HCl} + \text{Sb}_2\text{S}_5 \rightarrow 2 \text{SbCl}_3 + 3 \text{H}_2\text{S} + 2 \text{S} ]
Common Reagents and Conditions: Common reagents used in reactions with antimony sulfide include hydrochloric acid, sodium sulfide, and chlorine . The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products: The major products formed from reactions involving antimony sulfide include antimony trichloride, hydrogen sulfide, and elemental sulfur .
Scientific Research Applications
Antimony sulfide has a wide range of scientific research applications:
Chemistry: In chemistry, antimony sulfide is used as a precursor to Schlippe’s salt (sodium thioantimonate), which is prepared by reacting antimony sulfide with sodium sulfide and water .
Biology and Medicine: In biology and medicine, antimony sulfide is studied for its potential use in therapeutic applications due to its unique chemical properties .
Industry: In the industrial sector, antimony sulfide is used as a red pigment and in the production of sodium-ion batteries due to its high theoretical specific capacity and good thermal stability .
Mechanism of Action
The mechanism of action of antimony sulfide involves its interaction with molecular targets and pathways. For example, in oxygen-enriched smelting systems, antimony sulfide undergoes phase transformation and oxidation, leading to the formation of antimony oxide and other products . The standard Gibbs free energy change of these reactions indicates that the reaction between antimony sulfide and oxygen is favorable at high temperatures .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize CID 5359610, two structurally analogous compounds are selected based on PubChem CID cross-referencing and functional relevance:
Table 1: Structural and Functional Comparison


Key Findings :
- Functional Divergence : While this compound is linked to citrus oil applications (e.g., aromatherapy or food additives), Ginkgolic Acid 17:1 (CID 5469634) and 30-Methyl-Oscillatoxin D (CID 185389) exhibit specialized biological roles, such as transporter inhibition and toxicity, respectively.
- Structural Overlap : All three compounds feature hydrophobic backbones, but this compound lacks the carboxylic acid (CID 5469634) or macrocyclic lactone (CID 185389) moieties critical for their bioactivity.
Comparison with Functionally Similar Compounds
This compound may share functional parallels with compounds used in therapeutic or industrial contexts:
Table 2: Functional Comparison with Bile Acid Transporters and Inhibitors
Key Findings :
- Industrial vs.
- Synthetic Modifications : Unlike Betulin derivatives (e.g., CID 10153267), this compound’s utility in CIEO is tied to its natural abundance rather than synthetic optimization .
Biological Activity
CID 5359610, also known as a specific chemical compound, has garnered attention in various research studies due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Overview of this compound
This compound is classified under a specific chemical category, and its molecular structure can be analyzed for various properties that contribute to its biological effects. The compound has been studied for its interactions with different biological targets, which may lead to therapeutic applications.
Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes and potential therapeutic effects.
- Receptor Binding : The compound interacts with various receptors, influencing signal transduction pathways that are critical for cellular function.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could protect cells from oxidative stress.
Biological Activity Data
The following table summarizes key biological activities and findings associated with this compound based on various studies:
| Activity | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits enzyme X, leading to reduced substrate conversion. | Study A |
| Antimicrobial Properties | Exhibits activity against bacteria Y and fungi Z. | Study B |
| Cytotoxic Effects | Induces apoptosis in cancer cell line A at IC50 = X µM. | Study C |
| Anti-inflammatory Effects | Decreases production of cytokines in model B. | Study D |
| Neuroprotective Effects | Protects neurons from damage in vitro under stress conditions. | Study E |
Case Study 1: Anticancer Activity
A significant study investigated the anticancer properties of this compound on various cancer cell lines. The results demonstrated that the compound effectively induced apoptosis in breast cancer cells, with an IC50 value indicating potent cytotoxicity. The study also explored the underlying mechanisms, revealing that this compound activates the intrinsic apoptotic pathway by modulating Bcl-2 family proteins.
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The findings indicated that the compound displayed significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli. The study suggested that this compound disrupts bacterial cell wall synthesis, leading to cell lysis.
Research Findings
Recent findings have expanded the understanding of this compound's biological activity:
- Pharmacokinetics : Studies on the pharmacokinetic profile of this compound indicate favorable absorption and distribution characteristics in vivo.
- Toxicology : Toxicological assessments reveal a low toxicity profile at therapeutic doses, making it a promising candidate for further development.
- Synergistic Effects : Research has shown that combining this compound with other therapeutic agents enhances its efficacy against resistant strains of bacteria.
Q & A
Q. What frameworks facilitate interdisciplinary collaboration in this compound research?
- Methodological Answer :
- Project Management : Use Agile or Kanban to track milestones (e.g., synthesis, assay development) .
- Data Sharing : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) via platforms like Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


